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Executive Summary
Evofosfamide (formerly TH-302) is a hypoxia-activated prodrug designed to selectively target

and eliminate cancer cells in the low-oxygen environments characteristic of solid tumors. Under

hypoxic conditions, evofosfamide is bioreduced to its active cytotoxic metabolite, bromo-

isophosphoramide mustard (Br-IPM). Br-IPM is a potent DNA alkylating agent that induces the

formation of interstrand cross-links (ICLs), a highly cytotoxic form of DNA damage. This

targeted mechanism of action offers a promising therapeutic window, minimizing toxicity to

healthy, well-oxygenated tissues. This guide provides a comprehensive technical overview of

evofosfamide's mechanism of action, with a focus on its DNA cross-linking effects, supported

by quantitative data, detailed experimental protocols, and visualizations of the relevant

biological pathways.

Mechanism of Action: Hypoxia-Selective DNA
Cross-Linking
Evofosfamide's elegant mechanism of action is contingent on the unique tumor

microenvironment. In well-oxygenated (normoxic) tissues, the prodrug remains largely inactive.

However, in hypoxic tumor regions, a cascade of events leads to the release of the DNA-

damaging agent.
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Under hypoxic conditions, intracellular reductases, such as cytochrome P450 oxidoreductase,

reduce the 2-nitroimidazole component of evofosfamide. This reduction generates a radical

anion that, in the absence of oxygen, undergoes fragmentation to release the active Br-IPM.

Br-IPM then acts as a bifunctional alkylating agent, covalently binding to the N7 position of

guanine bases on opposite DNA strands, resulting in the formation of ICLs. These ICLs

physically block DNA replication and transcription, leading to cell cycle arrest, primarily at the

G2/M phase, and subsequent apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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